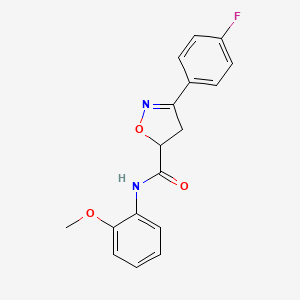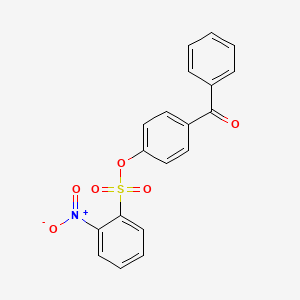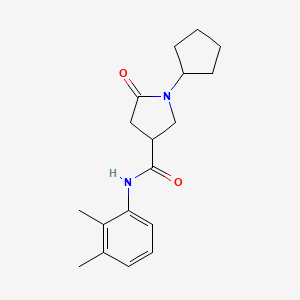![molecular formula C19H13ClN2O3S B4847689 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate](/img/structure/B4847689.png)
4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate
Overview
Description
4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate, also known as PBTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBTA is a synthetic compound that has been synthesized using a specific method that involves several steps.
Mechanism of Action
The mechanism of action of 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate is not yet fully understood. However, it is believed that 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate exerts its anti-cancer and anti-inflammatory effects by inhibiting specific enzymes and signaling pathways. 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a critical role in the regulation of gene expression. 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate has been shown to have several biochemical and physiological effects. 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate has several advantages and limitations for lab experiments. One of the main advantages of 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate is its potent anti-cancer and anti-inflammatory properties. 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate has been found to be effective at inhibiting the growth of various cancer cell lines at low concentrations. However, one of the main limitations of 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate is its low solubility in water, which can make it difficult to use in certain lab experiments.
Future Directions
There are several future directions for 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate research. One area of research is to further investigate the mechanism of action of 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate. Understanding the precise mechanism of action of 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate could lead to the development of more effective cancer treatments. Another area of research is to develop more water-soluble derivatives of 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate that can be used in a wider range of lab experiments. Finally, further research is needed to determine the potential toxicity of 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate in vivo.
Conclusion
4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate is a novel compound that has shown great promise in the field of cancer research. 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate has potent anti-cancer and anti-inflammatory properties and has been found to inhibit the growth of various cancer cell lines. Although further research is needed to fully understand the mechanism of action of 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate, it is clear that 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate has the potential to be a valuable tool in the fight against cancer and inflammation.
Scientific Research Applications
4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate has been shown to have potential applications in various scientific fields. One of the most promising applications of 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate is in the field of cancer research. 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate has been shown to have anti-cancer properties and has been found to inhibit the growth of various cancer cell lines. 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate has also been shown to have anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c20-16-11-5-4-10-15(16)18(23)24-12-6-7-13-26-19-22-21-17(25-19)14-8-2-1-3-9-14/h1-5,8-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNSTPNEIKJZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC#CCOC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-yl 2-chlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-{4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4847608.png)
![N-(4-chlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4847611.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B4847618.png)
![4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-6-ethoxy-2H-chromen-2-one](/img/structure/B4847626.png)
![4-{[butyl(methyl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4847633.png)
![3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B4847642.png)
![methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B4847647.png)

![N-(tert-butyl)-4-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4847666.png)

![N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4847687.png)
![2-[(4-methoxybenzyl)thio]-6,6-dimethyl-3-(3-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4847694.png)

